四丁基苯甲酸双苯酯

描述

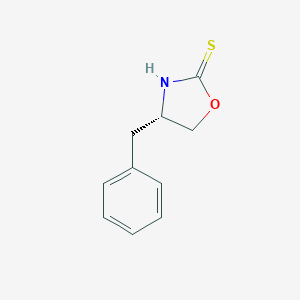

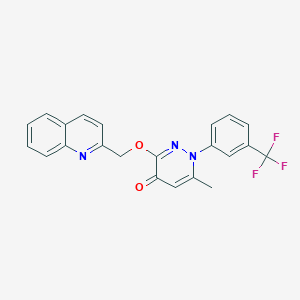

Tetrabutylammonium bibenzoate is a chemical compound that has been studied for its utility in various organic reactions. It is known for its role as a nucleophile and is soluble in organic solvents, which makes it a versatile reagent in synthetic chemistry. The compound has been characterized by various spectroscopic methods and its crystal structure has been elucidated, revealing interesting features such as short hydrogen bonds within the hydrogen bisbenzoate anion system .

Synthesis Analysis

The synthesis of tetrabutylammonium bibenzoate involves the use of tetrabutylammonium salts, which are key intermediates in several synthetic procedures. For instance, tetrabutylammonium salts have been used as templates in the stereoselective Norrish-Yang cyclization to produce trans-dihydrobenzofuranols with high stereoselectivities . Additionally, tetrabutylammonium triflate has been employed as a catalyst in the regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans through a [3 + 2] coupling reaction .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium bibenzoate has been determined by single-crystal X-ray diffraction. The crystal structure reveals that the benzoate residues in the anion are linked through a short symmetrical O—H—O hydrogen bond, with an O—O distance of 2.459(3)Å. The cations and anions in the crystal are connected by bifurcated C—H—O hydrogen bonds, forming infinite chain networks .

Chemical Reactions Analysis

Tetrabutylammonium salts are involved in a variety of chemical reactions. They have been used to initiate the anionic polymerization of acrylates and methacrylates at room temperature . Tetrabutylammonium bromide, a related compound, has been utilized as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions , and for the synthesis of 2,4,5-trisubstituted imidazoles in a neutral and recyclable catalytic system .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium bibenzoate are influenced by its molecular structure. The short hydrogen bonds within the anion contribute to its stability and reactivity. The solubility of the compound in organic solvents enhances its applicability in organic synthesis. The compound's ability to catalyze various reactions under mild conditions is indicative of its potential as a green chemistry catalyst .

科学研究应用

催化应用

四丁基铵盐,包括四丁基苯甲酸双苯酯,已被广泛用作各种化学反应中的催化剂。例如,四丁基溴化铵 (TBAB) 以其在四氢苯并[b]吡喃和吡喃并[2,3-d]嘧啶酮衍生物合成中作为绿色催化剂的作用而闻名,展示了无毒组分、反应时间短和高产率的使用 (Mobinikhaledi 和 Fard,2010 年)。类似地,四丁基铵盐被用作 Norrish-Yang 环化中的模板,以在反式二氢苯并呋喃醇的生产中实现高立体选择性 (Yamada 等人,2013 年)。

生物和环境特性

四丁基铵盐,包括双苯甲酸酯衍生物,也因其生物和环境特性而受到研究。一项针对一系列新的室温离子液体 (RTIL) 的研究,包括四丁基苯甲酸双苯酯,突出了它们在水和有机溶剂中的溶解性、有效的电导率和对某些细菌的抗菌性能。此外,还注意到了它们与牛血清白蛋白 (BSA) 和过氧化氢酶 (CAT) 等蛋白质的相互作用 (Saadeh 等人,2009 年)。

有机化学中的合成应用

四丁基铵盐的多功能性扩展到有机化学中的各种合成应用。据报道,四丁基氟化铵 (TBAF) 是 [3 + 2] 环加成反应中合成 5-取代的 1H-四唑的有效催化剂 (Amantini 等人,2004 年)。另一项研究证明了四丁基溴化铵 (TBABr) 在微波辐射下在水性介质中合成 2-氨基苯并色烯衍生物的催化效率 (Pasha 和 Jayashankara,2007 年)。

安全和危害

When handling Tetrabutylammonium bibenzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

benzoic acid;tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNBROSTQFHOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454492 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium bibenzoate | |

CAS RN |

116263-39-9 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)